molecular formula C19H16O6 B3055070 3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate CAS No. 6296-57-7

3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate

Cat. No.: B3055070
CAS No.: 6296-57-7
M. Wt: 340.3 g/mol
InChI Key: VVUKIEHKMGJUKW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (CAS No: 887871-24-1) is a synthetic coumarin derivative of significant interest in medicinal chemistry research. With a molecular formula of C 19 H 16 O 7 and an average mass of 356.33 g/mol, this compound belongs to a class of compounds known for their diverse biological activities [ Coumarin derivatives are extensively investigated as promising scaffolds for the development of new antibacterial agents, particularly in the fight against multidrug-resistant (MDR) bacterial strains [ This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(20)24-14-6-4-13-8-15(19(21)25-17(13)10-14)12-5-7-16(22-2)18(9-12)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUKIEHKMGJUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280476
Record name 3-(3,4-dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-57-7
Record name NSC17062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4-dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromen-2-one precursor under acidic conditions. The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols, alkanes

    Substitution: Amides, thioesters

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate with related coumarin derivatives:

Compound Name Molecular Formula Molecular Weight (Da) Substituents (Position) Key Features
This compound C₁₉H₁₆O₆ 340.33 3,4-Dimethoxyphenyl (C3), Acetate (C7) Enhanced electron donation from methoxy groups; moderate lipophilicity
3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate C₁₈H₁₄O₅ 311.09 2-Methoxyphenyl (C3), Acetate (C7) Reduced steric hindrance; intra-tree chemical variability in plants
2-Oxo-3-phenyl-2H-chromen-7-yl acetate C₁₇H₁₂O₄ 280.28 Phenyl (C3), Acetate (C7) Lower polarity; historically studied for basic coumarin properties
{[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid C₂₀H₁₈O₈ 386.35 3,4-Dimethoxyphenyl (C3), Acetic acid (C7) Increased hydrophilicity; potential for salt formation
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate C₁₈H₁₁F₃O₅ 376.28 Phenoxy (C3), Trifluoromethyl (C2), Acetate (C7) Enhanced metabolic stability due to fluorine

Pharmacokinetic Considerations

  • Lipophilicity : The acetate ester in the target compound improves cell membrane permeability compared to the carboxylic acid derivative () but reduces water solubility.
  • Metabolic Stability : Trifluoromethyl groups () enhance resistance to metabolic degradation, whereas methoxy groups may increase susceptibility to demethylation.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, a compound belonging to the class of chromen-2-ones, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16O6, with a molecular weight of 340.33 g/mol. The compound features a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group and an acetate group, contributing to its diverse biological activities .

PropertyValue
Molecular FormulaC19H16O6
Molecular Weight340.33 g/mol
CAS Number6296-57-7
IUPAC Name3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl acetate

The biological activity of this compound is hypothesized to stem from its structural similarity to other dimethoxyphenyl compounds, which are known to interact with various biological targets. The primary mechanisms include:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, potentially increasing its antioxidant capacity.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Antimicrobial Properties : Coumarin derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Antioxidant Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, a study reported an IC50 value of 39.64 µM for acetylcholinesterase inhibition by related coumarins .

Antimicrobial Activity

Research indicates that coumarin derivatives possess varying degrees of antimicrobial activity. In one study, several coumarins were tested against Mycobacterium tuberculosis and showed moderate activity, underscoring the potential of this compound in antimicrobial applications .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 lung carcinoma) suggest that this compound may exhibit selective cytotoxic effects. The results indicated that certain structural modifications could enhance cytotoxic potency .

Case Studies

  • Study on Acetylcholinesterase Inhibition : A series of coumarin derivatives were synthesized and tested for their ability to inhibit AChE. The study found that specific substitutions at the C6 and C7 positions significantly enhanced inhibitory activity compared to standard drugs .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various coumarins against Gram-positive and Gram-negative bacteria. Results indicated that compounds with methoxy substitutions exhibited superior antimicrobial properties .

Q & A

Basic: What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate?

Answer:
The synthesis typically involves acetylating 7-hydroxycoumarin derivatives. A standard method includes reacting 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one with acetyl chloride or acetic anhydride in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like acetone or dimethylformamide (DMF) . For example, analogous compounds (e.g., ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) are synthesized via nucleophilic substitution between hydroxycoumarins and halogenated esters . Yield optimization often requires controlled stoichiometry and reaction times (6–12 hours).

Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and acetyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for the lactone and acetate moieties) .
  • UV/Vis : Analyzes conjugation patterns in the coumarin core .
  • X-ray Crystallography : Resolves 3D molecular geometry and packing (e.g., bond angles and dihedral angles in similar chromene derivatives) .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield?

Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxycoumarins .
  • Catalyst Use : Anhydrous ZnCl₂ or K₂CO₃ accelerates acetylation .
  • Temperature Control : Reflux (~80–100°C) balances reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts like unreacted starting materials .

Advanced: How should researchers resolve contradictions in spectral or biological activity data?

Answer:

  • Cross-Validation : Combine NMR with X-ray crystallography to confirm structural assignments .
  • Computational Modeling : DFT calculations predict electronic transitions (UV/Vis) or NMR chemical shifts to validate experimental data .
  • Biological Replicates : Repeat cytotoxicity assays (e.g., MTT tests) under standardized conditions to address variability in activity data .

Advanced: What methodologies are recommended for assessing biological activity?

Answer:

  • In Vitro Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination) .
  • Enzyme Inhibition Assays : Test interactions with targets like topoisomerase-II or COX-2 via fluorescence-based kits .
  • Antimicrobial Screening : Employ disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria .

Advanced: How can stability studies under varying pH and temperature be designed?

Answer:

  • Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 37°C and analyze degradation products via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis radiation and monitor photodegradation using LC-MS .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy/acetyl groups and compare bioactivity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock) to identify critical binding interactions with target proteins .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with biological data to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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